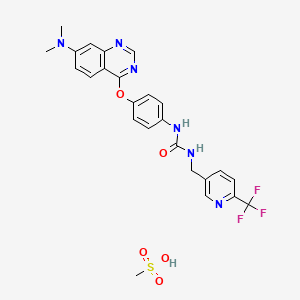

BPR1R024 mesylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BPR1R024 mesylate is an orally active and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). This compound has shown significant antitumor and immunomodulatory activity, particularly in murine colon tumor models . CSF1R is a type of class III receptor tyrosine kinase, which plays a crucial role in the differentiation and survival of macrophages .

准备方法

The synthesis of BPR1R024 mesylate involves property-driven optimization of a clinical multitargeting kinase inhibitor, BPR1K871 . The synthetic route includes molecular docking to reveal nonclassical hydrogen-bonding interactions between the 7-aminoquinazoline scaffold and the CSF1R hinge region . This interaction enhances the potency of CSF1R. Structural studies of CSF1R and Aurora kinase B (AURB) demonstrated differences in their back pockets, inspiring the use of a chain extension strategy to diminish AURB activities .

化学反应分析

BPR1R024 mesylate undergoes various chemical reactions, including inhibition of CSF1R signaling. It specifically inhibits protumor M2-like macrophage survival with minimal effects on antitumor M1-like macrophage growth . The compound exhibits potent CSF1R activity with an IC50 value of 0.53 nM . It also shows weak inhibitory activity against Aurora kinase A (AURA) and Aurora kinase B (AURB) with IC50 values of >10 μM and 1.40 μM, respectively .

科学研究应用

BPR1R024 mesylate has several scientific research applications:

Cancer Immunotherapy: It is used to repolarize tumor-associated macrophages (TAMs) and reverse the immunosuppressive tumor microenvironment.

Immuno-oncology: The compound stimulates T-cell responses by immune checkpoint inhibitors such as programmed cell death 1 (PD-1) and programmed death ligand 1 (PD-L1).

Macrophage Differentiation: It plays a role in the differentiation and survival of macrophages, making it a valuable tool in studying macrophage biology.

作用机制

BPR1R024 mesylate exerts its effects by selectively inhibiting CSF1R. Upon binding to its ligands, CSF1 or IL-34, CSF1R undergoes a conformational change in its intracellular kinase domain, leading to autophosphorylation and signal transduction . This inhibition specifically targets protumor M2-like macrophages, reducing their survival and promoting antitumor M1-like macrophage growth .

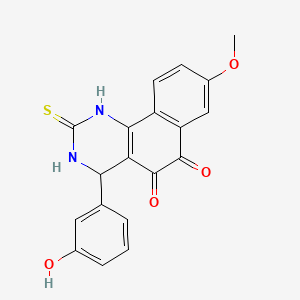

相似化合物的比较

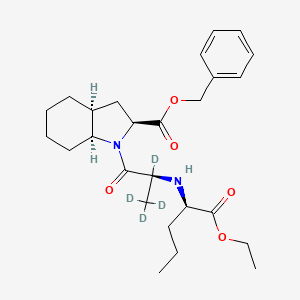

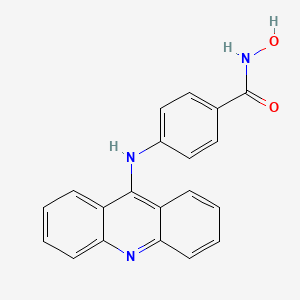

BPR1R024 mesylate is unique due to its selective inhibition of CSF1R and minimal effects on AURA and AURB. Similar compounds include:

属性

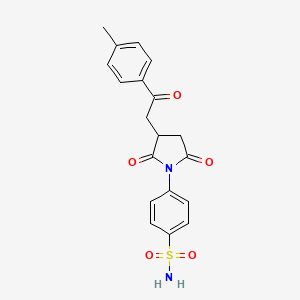

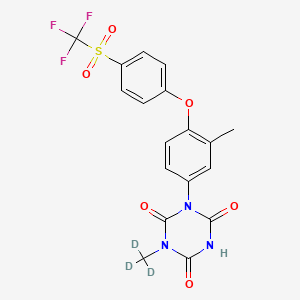

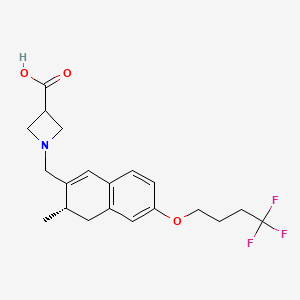

分子式 |

C25H25F3N6O5S |

|---|---|

分子量 |

578.6 g/mol |

IUPAC 名称 |

1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea;methanesulfonic acid |

InChI |

InChI=1S/C24H21F3N6O2.CH4O3S/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27;1-5(2,3)4/h3-12,14H,13H2,1-2H3,(H2,29,32,34);1H3,(H,2,3,4) |

InChI 键 |

IOTHUERMMPFCSD-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F.CS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。